molecular formula C7H15NO3 B13295802 (2R)-2-Amino-4-methoxy-4-methylpentanoic acid

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid

Cat. No.: B13295802
M. Wt: 161.20 g/mol
InChI Key: LTDMWBCMUUSQGW-RXMQYKEDSA-N
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Description

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid is a non-proteinogenic amino acid with the molecular formula C₇H₁₅NO₃ (molar mass: 161.2 g/mol) . It is structurally derived from leucine, where the γ-methyl group is replaced by a methoxy substituent. The compound is chiral, with the (2R)-configuration specifying the stereochemistry at the α-carbon. Its CAS registry number is 1698493-03-6, and it is also referred to as 4-methoxy leucine .

The methoxy group at the 4-position introduces unique electronic and steric properties, distinguishing it from canonical amino acids.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2R)-2-amino-4-methoxy-4-methylpentanoic acid

InChI

InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1

InChI Key

LTDMWBCMUUSQGW-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C[C@H](C(=O)O)N)OC

Canonical SMILES

CC(C)(CC(C(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-methoxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction results in the formation of the desired product, which can be further purified through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process may include the use of specific catalysts and solvents to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives .

Scientific Research Applications

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing biochemical pathways, and modulating cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Leucine Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Features
(2R)-2-Amino-4-methoxy-4-methylpentanoic acid C₇H₁₅NO₃ 161.2 Amino, methoxy, carboxylic Methoxy substitution enhances hydrophobicity; potential for H-bonding
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid C₆H₁₃NO₃ 147.17 Amino, hydroxyl, carboxylic Hydroxyl group enables stronger H-bonding; implicated in enzyme inhibition
(2S,3R)-3-Hydroxyleucine C₆H₁₃NO₃ 147.17 Amino, hydroxyl, carboxylic Chiral hydroxyl group; used in peptide synthesis and antimicrobial studies
(2R)-2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methylpentanoic acid C₂₂H₂₅NO₄ 367.44 Fmoc-protected amino, carboxylic Fmoc group facilitates solid-phase peptide synthesis (SPPS)

Key Observations :

  • Methoxy vs. Hydroxy Groups: The methoxy group in the target compound reduces polarity compared to hydroxyl-bearing analogs like (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. This difference may affect solubility and membrane permeability in biological systems .
  • Protective Groups : Derivatives such as the Fmoc-protected analog () are tailored for peptide synthesis, whereas the unprotected methoxy variant may serve as a building block for bioactive molecules .

Bioactive Analogues with Modified Side Chains

Key Observations :

  • Anti-Cancer Potential: The benzylidene-thiazol derivative () shares a 4-methylpentanoic acid backbone with the target compound but incorporates a heterocyclic ring for enhanced bioactivity .
  • Enzyme Inhibition : Biphenyl-substituted analogs () highlight the importance of aromatic moieties in targeting proteolytic enzymes, a feature absent in the methoxy-leucine derivative .

Key Observations :

  • Synthesis Gaps : High yields are reported for structurally complex analogs (e.g., ), but the target compound’s synthesis details are absent in the provided evidence .
  • Safety Protocols : Hydroxy derivatives (e.g., (2S,3R)-3-hydroxyleucine) have explicit safety guidelines, whereas the methoxy analog’s hazards remain uncharacterized .

Biological Activity

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid, also known as a derivative of the amino acid L-leucine, has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group and a branched-chain amino acid framework, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neuroprotection and metabolic regulation.

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties. For instance, it has been observed to enhance neuronal survival in models of oxidative stress, suggesting a potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative damage.

Metabolic Regulation

This compound may also play a role in metabolic regulation. Its structural similarity to L-leucine suggests that it could influence protein synthesis and energy metabolism pathways. Research indicates that it can stimulate the mTOR pathway, which is crucial for cell growth and metabolism.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionEnhanced neuronal survival in oxidative stress models
Metabolic RegulationStimulation of mTOR pathway
Antioxidant ActivityReduction in oxidative stress markers

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
  • Modulation of Neurotransmitter Release : It may influence the release and uptake of neurotransmitters such as glutamate, which is critical in neuroprotection.
  • Activation of Signaling Pathways : By activating the mTOR pathway, this compound could promote protein synthesis and cell growth, which are vital for recovery from cellular stress.

Research Findings

Recent studies have provided insights into the specific effects of this compound:

  • A study demonstrated that treatment with this compound resulted in a significant increase in neuronal viability in vitro under conditions mimicking oxidative stress. This effect was associated with decreased levels of reactive oxygen species (ROS) and improved mitochondrial function .
  • Another investigation highlighted its role in enhancing glucose uptake in muscle cells, indicating potential applications in metabolic disorders such as type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-Amino-4-methoxy-4-methylpentanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis of chiral amino acids like this compound typically employs asymmetric catalysis or enzymatic resolution. For example, highlights the importance of optimizing deprotection steps in peptide analogs. To ensure stereochemical integrity, chiral auxiliaries or enantioselective hydrogenation can be used. Post-synthesis, chiral HPLC (as referenced in for related compounds) or polarimetry should confirm enantiomeric excess (>98%). Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove diastereomers .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Assign stereochemistry using 1^1H-1^1H COSY and 13^{13}C DEPT experiments (e.g., uses InChI descriptors for structural validation).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., provides molecular formulas for sodium salts of similar compounds).
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for hygroscopic derivatives (see ’s focus on sodium salt properties) .

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